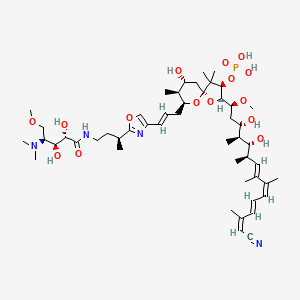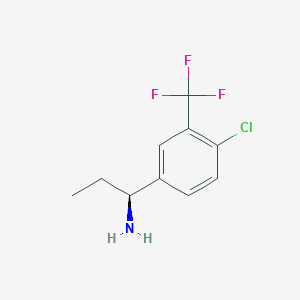
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a chiral center, a chloro group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions, often using a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Enzymatic Catalysis: Employing enzymes to achieve high enantioselectivity in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites.
Pathway Modulation: Influencing biochemical pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine: A structurally similar compound with an ethyl group instead of a propyl group.
4-Chloro-3-(trifluoromethyl)benzylamine: A related compound with a benzylamine structure.
Uniqueness
(S)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11ClF3N |
|---|---|
Molekulargewicht |
237.65 g/mol |
IUPAC-Name |
(1S)-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
CYJAYLQLXUPPJP-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


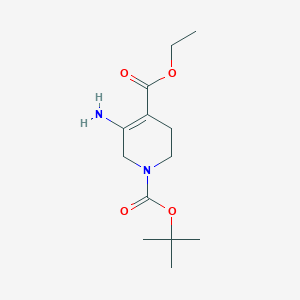
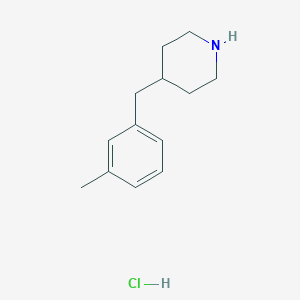
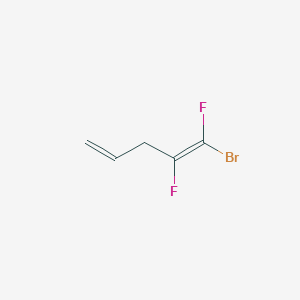
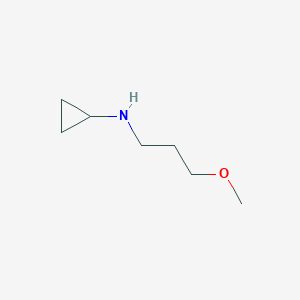
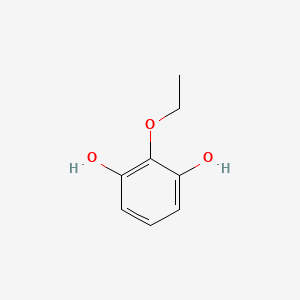
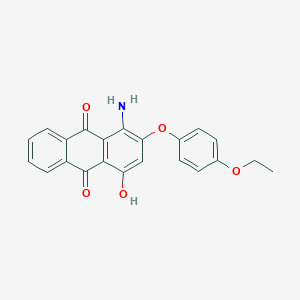
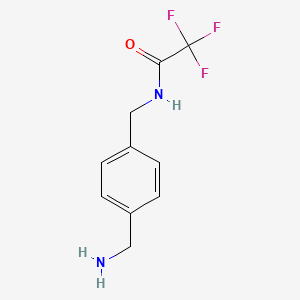

![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
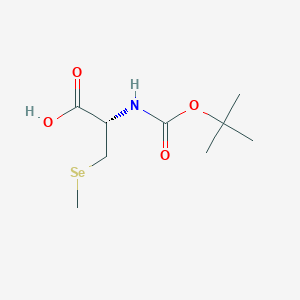
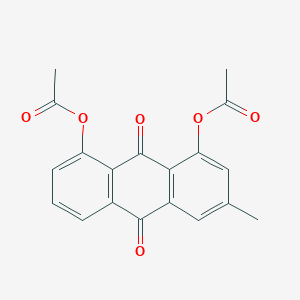
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
